The Discovery of Gibberellin A19: An In-depth Technical Guide
The Discovery of Gibberellin A19: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. To date, over 130 GAs have been identified, each designated with a number in the order of its discovery. This guide focuses on the history and discovery of Gibberellin A19 (GA19), a key intermediate in the biosynthesis of bioactive GAs in many plant species.
A Historical Perspective on the Discovery of Gibberellin A19
The journey to uncover the complexities of gibberellin biosynthesis has been a long and collaborative effort by scientists worldwide. While the initial discovery of gibberellins dates back to the 1920s in Japan with the study of the "bakanae" or "foolish seedling" disease of rice, the specific identification of individual GAs, including GA19, occurred over subsequent decades.
The first identification of Gibberellin A19 was not in the well-studied rice model system, but rather in the bamboo species Phyllostachys edulis. In 1966, a team of Japanese scientists including Nobutaka Takahashi and his colleagues reported the isolation and structure elucidation of several new gibberellins from this plant, one of which was named Gibberellin A19.
However, the significant role of GA19 as a major endogenous gibberellin in a staple food crop was brought to light in a landmark 1979 paper by Kurogochi and his collaborators. Their research on the rice plant (Oryza sativa L. japonica cv. Nihonbare) established GA19 as the predominant gibberellin in its shoots, roots, and ears.[1] This discovery was pivotal in piecing together the primary gibberellin biosynthetic pathway in monocots and highlighted GA19's function as a crucial precursor to bioactive GAs.
Subsequent research has confirmed the presence and importance of GA19 in a wide range of plant species, including dicots like apple (Malus domestica), pea (Pisum sativum), tomato (Solanum lycopersicum), and the model organism Arabidopsis thaliana.[2][3][4][5]
Quantitative Data of Gibberellin A19 in Various Plant Species
The concentration of GA19 varies significantly among different plant species, tissues, and developmental stages. The following table summarizes some of the reported quantitative data for GA19.
| Plant Species | Tissue/Organ | Developmental Stage | GA19 Concentration (ng/g fresh weight) | Reference |
| Oryza sativa (Rice) | Shoots | 3rd-leaf seedlings | 10 - 15 | [Kurogochi et al., 1979][1] |
| Oryza sativa (Rice) | Shoots | Panicle initiation | 10 - 15 | [Kurogochi et al., 1979][1] |
| Oryza sativa (Rice) | Ears | Heading and anthesis | 10 - 15 | [Kurogochi et al., 1979][1] |
| Pisum sativum (Pea) | Taproot tips | 9-day-old seedlings | ~1.5 | [Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2] |
| Pisum sativum (Pea) | Lateral roots | 9-day-old seedlings | ~1.0 | [Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2] |
| Solanum lycopersicum (Tomato) | Pollinated fruits | - | Increased upon pollination | [Gibberellin Regulation of Fruit Set and Growth in Tomato, n.d.][4][5] |
| Arabidopsis thaliana | Shoots | - | Reduced in gai mutant | [Accumulation of C19-gibberellins in the gibberellin-insensitive dwarf mutantgai ofArabidopsis thaliana (L.) Heynh, n.d.][3] |
Experimental Protocols for the Identification and Quantification of Gibberellin A19
The identification and quantification of GA19 from plant tissues involve a multi-step process requiring careful extraction, purification, and analysis.
Extraction and Purification
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Homogenization: Plant tissue is frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and facilitate extraction.
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Solvent Extraction: The powdered tissue is extracted with a polar solvent, most commonly 80% methanol, to solubilize the gibberellins. This is typically done at a low temperature (e.g., 4°C) for several hours with constant agitation.
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Filtration and Concentration: The extract is filtered to remove solid plant debris. The methanol is then removed under reduced pressure using a rotary evaporator, leaving an aqueous extract.
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Solid-Phase Extraction (SPE): The aqueous extract is then subjected to one or more rounds of solid-phase extraction to purify and concentrate the gibberellins. A common approach involves using a C18 reverse-phase cartridge. The extract is passed through the cartridge, which retains the GAs and other non-polar compounds. The cartridge is then washed with a non-polar solvent to remove interfering compounds, and the GAs are subsequently eluted with a more polar solvent like methanol or acetonitrile.[6][7][8]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gibberellins, including GA19, are not sufficiently volatile for direct analysis by gas chromatography. Therefore, a derivatization step is necessary to increase their volatility. The standard procedure involves a two-step derivatization:
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Methylation: The carboxylic acid groups of the gibberellin are converted to their methyl esters using diazomethane.
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Trimethylsilylation: The hydroxyl groups are then converted to their trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized GA19 (methyl ester trimethylsilyl ether) is then analyzed by GC-MS.
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Gas Chromatography (GC): The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A temperature program is used to gradually increase the column temperature, allowing for the separation of different gibberellins.
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Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a library of known spectra. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte (in this case, derivatized GA19), providing high sensitivity and specificity.[10][11][12]
Bioassays for Gibberellin Activity
While instrumental analysis provides structural and quantitative information, bioassays are essential for determining the biological activity of gibberellins. The dwarf rice bioassay is a classic and widely used method for assessing gibberellin activity.
Dwarf Rice Bioassay Protocol:
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Plant Material: Seeds of a gibberellin-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu' or 'Waito-C') are used.
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Germination and Growth: Seeds are surface-sterilized and germinated in the dark on a suitable medium.
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Application of Test Substance: A small droplet of the test solution (containing the purified GA fraction or a standard) is applied to the shoot apex of the young seedling.
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Incubation: The seedlings are incubated under controlled conditions (e.g., specific temperature and light regime) for a set period.
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Measurement: The elongation of the second leaf sheath is measured. An increase in leaf sheath elongation compared to control plants (treated with a blank solution) indicates gibberellin activity. The magnitude of the response can be compared to a standard curve generated with known concentrations of a bioactive GA (e.g., GA3) to estimate the biological activity of the sample.[2]
Signaling Pathways and Experimental Workflows
Gibberellin Biosynthesis Pathway
Gibberellin A19 is a C20-gibberellin that serves as a key intermediate in the gibberellin biosynthesis pathway. It is synthesized from GA24 and is a precursor to GA20, which is then converted to the bioactive GA1.
References
- 1. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gibberellin Biosynthesis Mutations and Root Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of C19-gibberellins in the gibberellin-insensitive dwarf mutantgai ofArabidopsis thaliana (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
